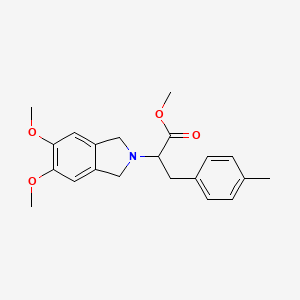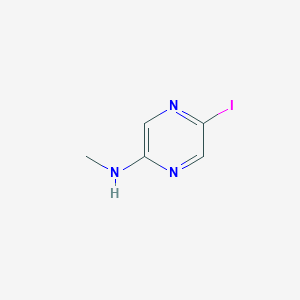
5,6-Difluoro-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Difluoro-1,3-benzoxazole is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole ring, with fluorine atoms substituted at the 5th and 6th positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Difluoro-1,3-benzoxazole typically involves the condensation of 2-aminophenol with fluorinated aldehydes or ketones under acidic or basic conditions. Common catalysts used in these reactions include metal catalysts such as palladium or copper, and sometimes, ionic liquid catalysts . The reaction is often carried out in solvents like ethanol or dimethylformamide (DMF) at elevated temperatures to achieve high yields.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of recyclable catalysts and solvent-free conditions are also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 5,6-Difluoro-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.
Major Products: The major products formed from these reactions include various substituted benzoxazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
5,6-Difluoro-1,3-benzoxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of fluorescent probes for biological imaging.
Medicine: The compound is explored for its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: It is used in the production of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism by which 5,6-Difluoro-1,3-benzoxazole exerts its effects involves interactions with various molecular targets. The fluorine atoms enhance the compound’s ability to form hydrogen bonds and π-π interactions with biological targets, leading to increased binding affinity and specificity. This makes it a valuable scaffold in drug design and development .
Comparison with Similar Compounds
Benzoxazole: The parent compound without fluorine substitutions.
5-Fluoro-1,3-benzoxazole: A similar compound with a single fluorine substitution.
6-Fluoro-1,3-benzoxazole: Another variant with fluorine at the 6th position.
Uniqueness: 5,6-Difluoro-1,3-benzoxazole is unique due to the presence of two fluorine atoms, which significantly alter its electronic properties and reactivity compared to its mono-fluorinated or non-fluorinated counterparts. This dual substitution enhances its potential in various applications, particularly in medicinal chemistry where fluorine atoms can improve the pharmacokinetic properties of drug candidates .
Properties
Molecular Formula |
C7H3F2NO |
|---|---|
Molecular Weight |
155.10 g/mol |
IUPAC Name |
5,6-difluoro-1,3-benzoxazole |
InChI |
InChI=1S/C7H3F2NO/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H |
InChI Key |
WYHGCOVBXUPAES-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)OC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![5-Methylsulfanyl-3-propan-2-yl-3a,6-dihydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B15131969.png)
